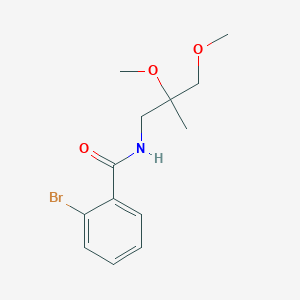

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(18-3,9-17-2)8-15-12(16)10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURLCTONZAODPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1Br)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromobenzoyl Chloride

The acyl chloride intermediate is typically prepared via chlorination of 2-bromobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For instance, refluxing 2-bromobenzoic acid with excess thionyl chloride in anhydrous dichloromethane (DCM) under nitrogen affords 2-bromobenzoyl chloride in >95% yield. The reaction proceeds via nucleophilic acyl substitution, with HCl and SO₂ released as byproducts.

Reaction Conditions:

Preparation of 2,3-Dimethoxy-2-Methylpropylamine

The synthesis of 2,3-dimethoxy-2-methylpropylamine involves a multi-step sequence starting from 2-methyl-2-propanol:

- Protection: Diethyl oxalate-mediated protection of the primary alcohol, followed by methylation using methyl iodide and silver oxide (Ag₂O) to install methoxy groups.

- Oxidation: Conversion of the secondary alcohol to a ketone via Jones oxidation (CrO₃/H₂SO₄).

- Reductive Amination: Reaction of the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to yield the primary amine.

Key Data:

Amide Bond Formation

The final step involves coupling 2-bromobenzoyl chloride with 2,3-dimethoxy-2-methylpropylamine. A Schlenk flask charged with the amine (1.2 equiv) and triethylamine (TEA, 2.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0°C. A solution of 2-bromobenzoyl chloride (1.0 equiv) in THF is added dropwise, and the mixture is stirred at room temperature for 12 h. The product is isolated via aqueous workup and recrystallized from ethyl acetate/hexanes.

Optimized Conditions:

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

An alternative to acyl chlorides employs 2-bromobenzoic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). This method avoids handling corrosive acyl chlorides and is preferred for acid-sensitive substrates.

Procedure:

Solid-Phase Synthesis

A patent-disclosed method utilizes Wang resin-bound 2-bromobenzoic acid, which is treated with oxalyl chloride to generate the active ester. Subsequent coupling with the amine and cleavage with trifluoroacetic acid (TFA) affords the product in 70% yield.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acyl Chloride + Amine | 82–85% | >99% | High | $$ |

| EDCI/HOBt Coupling | 75–78% | 95–97% | Moderate | $$$ |

| Solid-Phase Synthesis | 70% | 90% | Low | $$$$ |

Key Findings:

- The acyl chloride route offers the highest yield and scalability, making it ideal for industrial applications.

- EDCI/HOBt coupling is preferable for lab-scale synthesis due to milder conditions.

- Solid-phase methods, while innovative, suffer from high resin costs and lower yields.

Characterization and Quality Control

The final product is characterized by:

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of benzaldehydes or benzoic acids.

Reduction: Formation of corresponding amines.

Scientific Research Applications

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Effects on Enantioselectivity in Suzuki-Miyaura Coupling

Key analogs include 2-bromo-N-(tert-butyl)benzamide and 2-bromo-N-(2-phenyl-2-propyl)benzamide, both studied in asymmetric Suzuki-Miyaura coupling (Table 1). The tert-butyl group (alkyl, electron-donating) provided 87% enantiomeric excess (ee), while the cumyl group (aryl, electron-donating) increased selectivity to 93% ee . The target compound’s 2,3-dimethoxy-2-methylpropyl substituent introduces methoxy groups, which may enhance metal coordination via lone-pair electrons while maintaining steric bulk.

Table 1: Substituent Impact on Enantioselectivity

| Compound | Amide Substituent | Electronic Effects | Steric Bulk | ee (%) |

|---|---|---|---|---|

| 2-Bromo-N-(tert-butyl)benzamide | tert-butyl | Electron-donating (alkyl) | High | 87 |

| 2-Bromo-N-(2-phenyl-2-propyl)benzamide | cumyl | Electron-donating (aryl) | Very High | 93 |

| 2-Bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide | 2,3-dimethoxy-2-methylpropyl | Electron-donating (methoxy) | Moderate | N/A |

Directing Group Functionality vs. N,O-Bidentate Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, enabling metal coordination for C–H activation. In contrast, the target compound’s methoxy groups lack hydrogen-bonding capability but may still act as weak Lewis bases. The absence of a hydroxyl group could reduce coordination strength but improve stability under acidic conditions .

Structural Characterization and Crystallography

The synthesis and characterization of analogs often involve X-ray crystallography using software suites like SHELX and WinGX (). For instance, ’s compound was resolved via single-crystal X-ray diffraction, with enantiopurity validated using Flack parameters (). The target compound’s methoxy groups may influence crystal packing via dipole interactions, though its structure remains unconfirmed in the literature.

Biological Activity

2-Bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, structure, and biological effects of this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom attached to a benzamide moiety, with a dimethoxy group and a branched alkyl chain. Its molecular formula is , with a molecular weight of approximately 371.27 g/mol. The compound typically appears as a light yellow solid with a melting point between 51°C and 53°C and exhibits slight solubility in common organic solvents such as acetone and DMSO.

Synthesis

The synthesis of this compound involves several key steps:

- Bromination : The introduction of the bromine atom at the meta position on the benzene ring.

- Alkylation : The attachment of the branched alkyl chain containing two methoxy groups.

- Purification : Techniques such as recrystallization or chromatography are employed to enhance yield and purity.

Biological Activity

Research indicates that benzamide derivatives, including this compound, exhibit significant biological activities. Below are some key findings:

Anticancer Activity

Studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation. For instance, benzamide derivatives have been tested against various cancer cell lines, demonstrating potential in reducing cell viability through apoptosis induction and cell cycle arrest mechanisms .

Antibacterial Properties

The antibacterial activity of benzamide derivatives has been documented against multidrug-resistant strains. In vitro studies suggest that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting vital metabolic pathways .

Interaction with Receptors

Molecular docking studies indicate that this compound may interact with specific receptors in the body. For example, it has shown affinity for dopamine receptors, which could implicate its role in treating neurological disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of benzamide derivatives:

- Dopamine D1 Receptor Agonists : Compounds structurally related to this compound have been investigated for their agonistic effects on dopamine D1 receptors, which are crucial for regulating motor control and reward pathways .

- Inhibition of Enzymatic Activity : Research has demonstrated that benzamide derivatives can inhibit enzymes such as alkaline phosphatase, which plays a role in various physiological processes including bone mineralization and dephosphorylation reactions .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromo-N-(4-chloro-2-methoxyphenyl)benzamide | Structure | Contains a chloro substituent; different biological activity patterns |

| N-(4-Methylphenyl)-N-(2-bromoethyl)benzamide | Structure | Lacks methoxy groups; potentially different pharmacological effects |

| 4-Bromo-N-(4-methoxyphenyl)benzamide | Structure | Contains a methoxy group but lacks branched alkyl chains; different solubility profiles |

The presence of both bromine and branched alkyl chains in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling 2-bromobenzoic acid derivatives with a 2,3-dimethoxy-2-methylpropylamine precursor. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC/HOBt (N,N’-dicyclohexylcarbodiimide/1-hydroxybenzotriazole) to form an active ester intermediate .

- Amide bond formation : React the activated acid with the amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like DMF or dichloromethane .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product. Monitor purity via TLC and confirm with NMR (e.g., δ 7.58 ppm for aromatic protons in similar compounds) .

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 7.1–8.0 ppm) and methoxy groups (δ 3.2–3.5 ppm). The methyl groups on the propyl chain appear as singlets (δ 1.2–1.5 ppm) .

- 13C NMR : Confirm the carbonyl carbon (δ ~165–170 ppm) and quaternary carbons adjacent to bromine (δ ~120–130 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, especially in the crowded aromatic region .

Q. What crystallographic tools are recommended for resolving the molecular structure of this compound?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ SHELXT for phase determination via intrinsic phasing or Patterson methods .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement. Validate using WinGX for geometry analysis (e.g., bond angles, torsional strain) .

Advanced Research Questions

Q. How can enantiomeric purity be assessed if the compound exhibits chirality, and what analytical challenges arise?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures .

- Flack parameter analysis : For X-ray data, apply the Flack x parameter (superior to η for centrosymmetric ambiguities) to determine absolute configuration. Ensure data quality (Rint < 5%) to avoid false chirality assignments .

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura coupling : The bromine acts as a leaving group for palladium-catalyzed aryl-aryl bond formation. Use Pd(PPh3)4, K2CO3, and aryl boronic acids in THF/water. Optimize ligand choice (e.g., SPhos) for sterically hindered substrates .

- Competing pathways : Monitor for protodebromination (common in polar aprotic solvents) via LC-MS. Suppress by using lower temperatures (0–25°C) .

Q. How can computational modeling predict biological interactions, and what limitations exist for this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to target enzymes (e.g., kinases). Parameterize the bromine atom with AMBER force fields to account for halogen bonding .

- Limitations : Solvation effects and conformational flexibility of the dimethoxypropyl chain may reduce prediction accuracy. Validate with SPR (surface plasmon resonance) for binding kinetics .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar benzamides: How to reconcile experimental variability?

- Methodological Answer :

- Source analysis : Compare solvent systems (e.g., recrystallization in EtOH vs. acetonitrile) and heating rates (1–2°C/min) during DSC measurements .

- Polymorphism screening : Perform slurry experiments in 10+ solvents to identify stable crystalline forms .

Q. Conflicting biological activity data in SAR studies: How to design follow-up experiments?

- Methodological Answer :

- Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 μM) to confirm IC50 values. Use orthogonal assays (e.g., fluorescence polarization + Western blot) .

- Metabolite profiling : Incubate the compound with liver microsomes to rule out off-target effects from degradation products .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.